二盐酸N-(2-氨基丙基)-N-甲基苯胺

描述

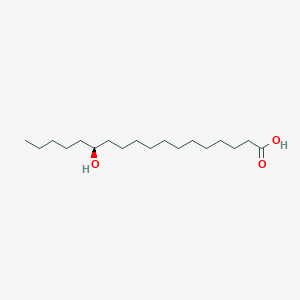

“N-(2-aminopropyl)-N-methylaniline dihydrochloride” is a chemical compound. It is also known as "1,2-Propanediamine, N1-methyl-, dihydrochloride" . It is used in various applications including laboratory chemicals and the manufacture of substances .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-substituted 2,4-dioxobutanoic acid methyl esters with a mixture of an aromatic aldehyde and 1,2-diaminopropane . The bioavailability of the compound can be increased by preparing its hydrochloride via evaporation to dryness on a water bath of a solution of the corresponding base in HCl .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 1-(2-aminopropyl)-3-hydroxy-3-pyrrolin-2-ones were synthesized by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .

Physical And Chemical Properties Analysis

“N-(2-aminopropyl)-N-methylaniline dihydrochloride” has a molecular weight of 161.07 . It is a powder with a melting point of 175-176°C .

科学研究应用

1. Zn2+ 荧光传感器

Burdette 等人(2003 年)的一项研究讨论了创建 Zn2+ 荧光传感器 ZP4,它是 Zinpyr 家族的一部分。该传感器源自与二盐酸 N-(2-氨基丙基)-N-甲基苯胺相似的化学结构,具有较高的量子产率,并且由于其可见范围激发和发射波长,适用于生物应用(Burdette, Frederickson, Bu, & Lippard, 2003)。

2. 聚(N-甲基苯胺) 形成和行为的研究

Planes 等人(2014 年)对聚(N-甲基苯胺) 的形成进行了光电化学研究,其在结构上与二盐酸 N-(2-氨基丙基)-N-甲基苯胺相关。该研究提供了对这种聚合物及其降解产物在氧化还原转换过程中的结构变化的见解 (Planes, Rodríguez, Miras, Pastor, & Barbero, 2014)。

3. 在胆碱和乙酰胆碱检测中的应用

何等人(2014 年)探索了在牛血清白蛋白支架中使用铂纳米颗粒来检测胆碱和乙酰胆碱。该研究利用了包括 N-乙基-N-(3-磺丙基)-3-甲基苯胺钠盐在内的化合物,其与二盐酸 N-(2-氨基丙基)-N-甲基苯胺具有相似的分子结构,证明了其在传感器应用中的潜力 (He, Wu, Deng, Liu, Lin, Xia, & Chen, 2014)。

4. 抗肿瘤剂的合成

臧家亮等人(2009 年)提到了从 2-氯-6-甲基苯胺合成抗肿瘤剂达沙替尼,该化合物在结构上与二盐酸 N-(2-氨基丙基)-N-甲基苯胺相关。这突出了其在合成重要药物化合物中的作用 (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009)。

5. 分子机器的开发

Biagini 等人(2020 年)讨论了与二盐酸 N-(2-氨基丙基)-N-甲基苯胺类似的 N-甲基苯胺在分子机器开发中的应用。该研究的重点是控制这些机器的化学燃料的释放速率,表明其在纳米技术应用中的潜力 (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020)。

作用机制

Target of Action

N-(2-aminopropyl)-N-methylaniline dihydrochloride, also known as Hydroxyamphetamine, primarily targets the norepinephrine (NE) and dopamine (DA) transporters . It is an indirect sympathomimetic agent that causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .

Mode of Action

The compound interacts with its targets by inhibiting the serotonin (5-HT) transporter (SERT) and norepinephrine transporter (NET) , also inducing 5-HT and NE release . This interaction results in changes such as dilation of the eye pupil before a diagnostic test .

Biochemical Pathways

The affected biochemical pathways involve the serotonin and norepinephrine neurotransmitter systems . The compound’s action inhibits adenylate cyclase activity and activates a phosphatidylinositol-calcium second messenger system that regulates the release of Ca (2+) ions from intracellular stores . It plays a role in the regulation of 5-hydroxytryptamine release and in the regulation of dopamine and 5-hydroxytryptamine metabolism .

Pharmacokinetics

The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties primarily impact its local bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the dilation of the eye pupil for diagnostic purposes . It also induces psychostimulation and euphoria mediated predominantly by norepinephrine (NE) and dopamine (DA) transporter (NET and DAT) inhibition and transporter-mediated release of NE and DA .

安全和危害

The safety data sheet for a similar compound, “N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide”, indicates that it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

未来方向

The future directions for “N-(2-aminopropyl)-N-methylaniline dihydrochloride” and similar compounds are vast. They are used in various applications including laboratory chemicals and the manufacture of substances . They are also being studied for their potential use in pharmaceutical research and development .

属性

IUPAC Name |

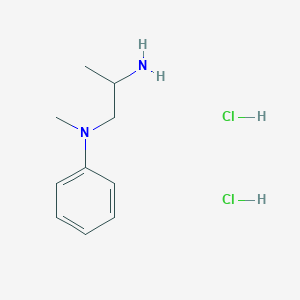

1-N-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-9(11)8-12(2)10-6-4-3-5-7-10;;/h3-7,9H,8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZCZTDZMPXQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C1=CC=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminopropyl)-N-methylaniline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)

![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)